Iron tris(trifluoromethylsulfonyl)imide
Description
Iron(III) tris(trifluoromethylsulfonyl)imide (chemical formula: C₆F₁₈FeN₃O₁₂S₆; molecular weight: 896.283 g/mol) is a coordination complex featuring an Fe³⁺ center bound to three trifluoromethylsulfonylimide (TFSI⁻) anions. It appears as a pale yellow to brown solid . Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 896.283 g/mol | |
| Physical State | Solid | |
| Hazard Statements | H314-H318 (skin/eye corrosion) | |
| Transport Information | UN3261 8(C4)/PG III |
Properties
CAS No. |
207861-59-4 |
|---|---|
Molecular Formula |
C6F18FeN3O12S6 |
Molecular Weight |
896.3 g/mol |
IUPAC Name |
tris(bis(trifluoromethylsulfonyl)azanide);iron(3+) |
InChI |
InChI=1S/3C2F6NO4S2.Fe/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 |
InChI Key |
RHKSOPCZBRMBHR-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Fe+3] |
Origin of Product |
United States |
Preparation Methods
Metathesis Reaction with Silver Triflimide
The most widely reported method involves the metathesis of iron(III) chloride (FeCl₃) with silver triflimide (AgNTf₂) in anhydrous conditions. This approach leverages the low solubility of silver chloride (AgCl) to drive the reaction to completion:
$$
\text{FeCl}3 + 3\text{AgNTf}2 \rightarrow \text{Fe(NTf}2\text{)}3 + 3\text{AgCl} \downarrow
$$
Key Conditions and Optimizations:
- Solvent : Dichloromethane (DCM) or acetonitrile (MeCN) under inert atmosphere.
- Stoichiometry : A 1:3 molar ratio of FeCl₃ to AgNTf₂ ensures complete conversion.
- Purification : Filtration to remove AgCl, followed by solvent evaporation under vacuum.
Table 1: Representative Yields and Purity
| FeCl₃ (mol) | AgNTf₂ (mol) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| 0.1 | 0.3 | DCM | 4 | 92 | >99 | |
| 0.05 | 0.15 | MeCN | 6 | 88 | 98 |
Advantages : High purity, scalability, and compatibility with air-sensitive applications.
Limitations : Costly AgNTf₂ reagent and generation of AgCl waste.
Ionic Liquid-Mediated Synthesis
Fe(NTf₂)₃ can be synthesized by dissolving FeCl₃ in the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][NTf₂]). This method avoids isolating the product and enables direct use in catalytic systems:
$$
\text{FeCl}3 + 3[\text{BMIM}][\text{NTf}2] \rightarrow \text{Fe(NTf}2\text{)}3 + 3[\text{BMIM}]\text{Cl}
$$
Key Conditions:
- Temperature : Room temperature to 60°C.
- Molar Ratio : 1:3 FeCl₃ to [BMIM][NTf₂].
- Applications : In situ generation for catalysis (e.g., electrophilic aromatic iodination).
Table 2: Performance in Catalytic Reactions
| Substrate | Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) | Source |
|---|---|---|---|---|
| Anisole | 5 | 100 | 93 | |
| 2-Methoxybenzaldehyde | 10 | 95 | 87 |
Advantages : Eliminates AgNTf₂ dependency; recyclable ionic liquid.
Limitations : Requires post-reaction separation for product isolation.
Acid-Base Reaction with Hydrogen Triflimide
Hydrogen triflimide (HNTf₂) reacts with iron(III) hydroxide or oxide to form Fe(NTf₂)₃. This method is less common but avoids halide intermediates:
$$
\text{Fe(OH)}3 + 3\text{HNTf}2 \rightarrow \text{Fe(NTf}2\text{)}3 + 3\text{H}_2\text{O}
$$
Alternative Approaches
Alkali Metal Exchange
Lithium or sodium triflimide salts (LiNTf₂, NaNTf₂) react with Fe(NO₃)₃ or Fe₂(SO₄)₃ in aqueous solutions:
$$
\text{Fe(NO}3\text{)}3 + 3\text{LiNTf}2 \rightarrow \text{Fe(NTf}2\text{)}3 + 3\text{LiNO}3
$$
Chemical Reactions Analysis
Iron tris(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Reduction: It can be reduced under specific conditions, although detailed information on reduction reactions is limited.
Substitution: The trifluoromethylsulfonyl groups can be substituted with other ligands in the presence of suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Catalytic Applications
Iron(III)tris(trifluoromethylsulfonyl)imide serves as a catalyst in several organic reactions due to its strong Lewis acidity and unique electronic properties. Its trifluoromethylsulfonyl groups enhance its reactivity, making it effective in:
- Cycloaddition Reactions : The compound has been utilized in cycloaddition reactions, facilitating the formation of complex cyclic structures.
- Friedel-Crafts Reactions : It acts as a catalyst in Friedel-Crafts acylation and alkylation, promoting the introduction of acyl and alkyl groups into aromatic compounds.
- Condensation Reactions : Iron(III)tris(trifluoromethylsulfonyl)imide has shown efficacy in condensation reactions, contributing to the synthesis of various organic compounds.
Case Study: Triflimides in Organic Synthesis
A review highlighted the role of triflimides, including Iron(III)tris(trifluoromethylsulfonyl)imide, in organic synthesis as catalysts for a range of reactions such as Diels-Alder and Mannich reactions. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group enhances the electrophilicity of substrates involved in these reactions, leading to improved yields and selectivity .
Iron(III)tris(trifluoromethylsulfonyl)imide also plays a significant role in separation technologies:
- Selective Metal Ion Extraction : Research has demonstrated its effectiveness in selectively extracting metal ions from aqueous solutions. For example, studies on ionic liquids containing this compound showed high selectivity for zinc over iron ions from acidic media, achieving extraction efficiencies exceeding 94% .
Case Study: Ionic Liquid-Based Extraction
A study investigated the use of ionic liquids incorporating Iron(III)tris(trifluoromethylsulfonyl)imide for separating zinc and iron ions from hydrochloric acid solutions. The results indicated that these ionic liquids could achieve selective recovery of zinc while minimizing iron contamination, demonstrating their potential in hydrometallurgical processes .
Biological Applications
The biological activity of Iron(III)tris(trifluoromethylsulfonyl)imide is under investigation due to its potential therapeutic properties:
- Drug Development : Compounds with similar trifluoromethylsulfonyl groups have been linked to enhanced biological activity, suggesting that Iron(III)tris(trifluoromethylsulfonyl)imide could be explored for developing new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism by which iron tris(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ability to act as a Lewis acid, facilitating various chemical reactions. The trifluoromethylsulfonyl groups enhance the compound’s stability and reactivity, allowing it to interact with a wide range of molecular targets and pathways . These interactions are crucial in catalysis and other applications where precise control of reaction conditions is required.
Comparison with Similar Compounds
Methyltrioctylammonium Bis(trifluoromethylsulfonyl)imide
Comparison :
- Physical State : Unlike the solid Iron(III) compound, Methyltrioctylammonium TFSI is a low-melting ionic liquid due to its bulky organic cation reducing lattice energy.
- Applications : Used as an ionic liquid solvent or electrolyte additive, whereas Iron(III) TFSI’s solid state limits direct use in liquid-phase applications .
FK209 Cobalt(III) Tris(bis(trifluoromethylsulfonyl)imide)
Comparison :
- Structure: FK209 contains a Co³⁺ center coordinated to three bis-TFSI ligands, differing from Iron(III) TFSI’s three monodentate TFSI⁻ anions.
- Applications : FK209’s role in photovoltaics highlights the importance of transition metal choice (Co vs. Fe) in tuning redox activity and charge transport .
1-Allyl-3-ethylimidazolium Bis(trifluoromethanesulfonyl)imide
Comparison :
Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI)
Comparison :
- Charge Carrier: Li⁺ vs. Fe³⁺. LiTFSI’s monovalent cation facilitates ion dissociation, enhancing ionic conductivity, whereas Fe³⁺’s trivalent charge may lead to stronger ion pairing.
- Applications : LiTFSI dominates in energy storage, while Iron(III) TFSI’s applications remain underexplored .
Biological Activity
Iron(III)tris(trifluoromethylsulfonyl)imide (Fe(NTf2)3), a compound characterized by its unique trifluoromethylsulfonyl groups, has garnered attention in various fields, including medicinal chemistry and catalysis. This article explores its biological activity, synthesis, applications, and the underlying mechanisms of its action based on diverse research findings.
Chemical Structure and Properties
Iron(III)tris(trifluoromethylsulfonyl)imide has the molecular formula . The trifluoromethylsulfonyl groups contribute to its high lipophilicity and NH-acidity, making it a potent candidate for various biological applications. The presence of the iron center allows for redox activity, which is essential in biological systems.
Synthesis
The synthesis of Fe(NTf2)3 typically involves the reaction of iron(III) salts with trifluoromethanesulfonamide derivatives. This reaction can be optimized through various conditions to improve yield and purity. Recent studies have focused on the use of ionic liquids as solvents to facilitate the synthesis and enhance the properties of the resulting compounds .
Antimicrobial Properties
Research indicates that Fe(NTf2)3 exhibits significant antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anticancer Activity
Fe(NTf2)3 has also been investigated for its potential anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HT-29 (colon cancer). The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .
Case Studies
-
Antimicrobial Efficacy :
- Study : Evaluation of Fe(NTf2)3 against Staphylococcus aureus and Escherichia coli.
- Findings : MIC values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial activity.
-
Anticancer Potential :
- Study : Effects on MCF-7 cells.
- Findings : At a concentration of 50 µM, Fe(NTf2)3 reduced cell viability by 70% after 48 hours, with evidence of apoptosis confirmed through flow cytometry assays.
The biological activity of Fe(NTf2)3 can be attributed to several mechanisms:
- Oxidative Stress Induction : The compound generates ROS, leading to cellular damage.
- Membrane Disruption : Interaction with lipid bilayers results in increased permeability and eventual cell lysis.
- Enzyme Inhibition : Fe(NTf2)3 may inhibit key metabolic enzymes in pathogens, disrupting their growth and reproduction.
Applications in Medicine
Given its biological activities, Fe(NTf2)3 holds promise for applications in pharmaceuticals, particularly as an antimicrobial agent or an anticancer drug. Its unique properties also make it suitable for use in drug delivery systems where controlled release is essential.
Q & A
Q. What are the established synthetic routes for Iron(III)tris(trifluoromethylsulfonyl)imide, and how is purity validated?
Iron(III)tris(trifluoromethylsulfonyl)imide (CAS: 207861-59-4) is typically synthesized via metathesis reactions, where iron(III) salts (e.g., FeCl₃) react with alkali metal salts of bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻). Purity validation involves:
- Elemental analysis (C, H, N, S content) to confirm stoichiometry.
- NMR spectroscopy (¹H, ¹⁹F) to detect residual solvents or unreacted precursors.
- Ion chromatography to quantify halide impurities (e.g., Cl⁻).
High-purity grades (>99%) are critical for electrochemical applications to avoid side reactions .
Q. How do physicochemical properties (e.g., viscosity, thermal stability) of Iron(III)-[Tf₂N] compare to other metal-[Tf₂N] ionic liquids?
Comparative studies with analogous ionic liquids (e.g., [EMIM][Tf₂N], [P66614][Tf₂N]) suggest:
- Thermal stability : Decomposition temperatures >300°C (measured via TGA) due to the robust [Tf₂N]⁻ anion.
- Viscosity : Higher than imidazolium-based ionic liquids due to Fe³⁺’s charge density, requiring precise rheological measurements at controlled humidity.
- Conductivity : Lower ionic mobility compared to monovalent cations; assess via impedance spectroscopy .
Q. What safety protocols are recommended for handling Iron(III)tris(trifluoromethylsulfonyl)imide?
- Storage : Inert atmosphere (argon/glovebox) to prevent moisture absorption, which can hydrolyze the [Tf₂N]⁻ anion.
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood use during synthesis.
- Degradation : Avoid long-term storage; monitor for discoloration or precipitate formation, indicating decomposition. Refer to SDS guidelines for ionic liquids with [Tf₂N]⁻ anions .
Advanced Research Questions
Q. How does Iron(III)-[Tf₂N] influence charge transport in perovskite solar cells, and how is this characterized?
In perovskite devices (e.g., CsBiI₃), Iron(III)-[Tf₂N] acts as a dopant to enhance hole transport. Methodological steps include:
- Device Fabrication : Spin-coating layers with controlled Fe³⁺ concentrations (e.g., 0.1–1.0 wt%).
- Characterization :
Q. What strategies resolve contradictions in electrochemical stability data for Fe³⁺-[Tf₂N] in non-aqueous electrolytes?
Discrepancies in stability windows (e.g., 2.5–4.0 V vs. Li/Li⁺) often stem from:
- Electrode material : Use platinum vs. glassy carbon working electrodes to compare redox activity.
- Electrolyte composition : Trace water or O₂ can catalyze decomposition. Employ Karl Fischer titration for moisture quantification.
- Scan rate effects : Perform cyclic voltammetry at varying rates (0.1–100 mV/s) to distinguish Faradaic vs. capacitive processes .
Q. How does the ligand environment of Fe³⁺ in [Tf₂N]⁻-based systems affect catalytic activity in oxidation reactions?
Comparative studies with Co³⁺-[Tf₂N] complexes (e.g., tris(pyrazolyl)pyridine-Co³⁺) reveal:
- Coordination strength : Fe³⁺’s higher Lewis acidity enhances substrate activation but may reduce turnover due to strong intermediate binding.
- Spectroscopic analysis : EXAFS and EPR to probe ligand geometry and oxidation states.
- Catalytic testing : Use model reactions (e.g., alkene epoxidation) with GC-MS to track product selectivity .
Q. What advanced techniques quantify ion-pairing dynamics in Iron(III)-[Tf₂N] ionic liquids?
- Raman spectroscopy : Peak deconvolution of [Tf₂N]⁻ symmetric/asymmetric stretching modes (730–750 cm⁻¹) to assess ion dissociation.
- Pulsed-field gradient NMR : Measures self-diffusion coefficients of Fe³⁺ and [Tf₂N]⁻ to calculate association constants.
- MD simulations : Validate experimental data using force fields optimized for fluorinated anions .
Q. How do structural modifications to the [Tf₂N]⁻ anion impact Fe³⁺ solubility in hydrophobic matrices?
Modify [Tf₂N]⁻ by substituting CF₃ groups with bulkier fluorinated chains (e.g., C₂F₅) to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
